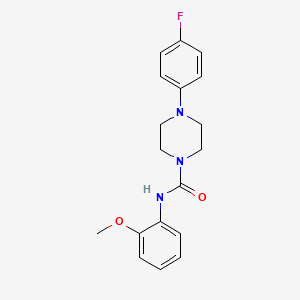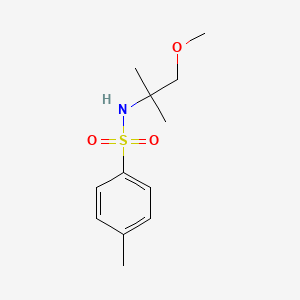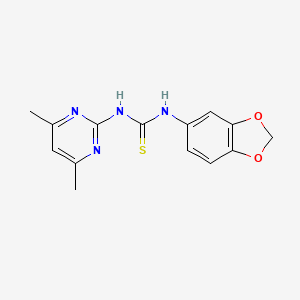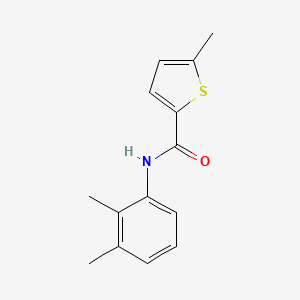![molecular formula C15H12F2N2O4 B5750609 N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5750609.png)
N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide, commonly known as DFN-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFN-4 is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been shown to play a crucial role in DNA repair and maintenance. We will also explore the advantages and limitations of using DFN-4 in laboratory experiments, and list potential future directions for research.
作用机制
DFN-4 exerts its pharmacological effects by inhibiting N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide, an enzyme that plays a critical role in DNA repair and maintenance. N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide inhibitors such as DFN-4 prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately, cell death. DFN-4 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFN-4 has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on DNA repair, DFN-4 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. DFN-4 has also been shown to modulate the immune system, enhancing the antitumor immune response.
实验室实验的优点和局限性
One of the advantages of using DFN-4 in laboratory experiments is its specificity for N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide, which allows for targeted inhibition of this enzyme. DFN-4 has also been shown to have good pharmacokinetic properties, with favorable oral bioavailability and tissue distribution. However, one limitation of using DFN-4 in laboratory experiments is its potential toxicity, which may limit its clinical use.
未来方向
There are several potential future directions for research on DFN-4. One area of interest is the development of combination therapies involving DFN-4 and other anticancer agents, such as immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide inhibitors such as DFN-4. Additionally, there is a need for further studies on the safety and toxicity of DFN-4, particularly in combination with other agents. Finally, there is a need for clinical trials to evaluate the efficacy of DFN-4 in various types of cancers.
合成方法
DFN-4 can be synthesized using a simple and efficient method involving the reaction of 3-methyl-4-nitrobenzoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DFN-4.
科学研究应用
DFN-4 has been extensively studied for its potential applications in the field of cancer therapy. N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide inhibitors such as DFN-4 have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA-mutated tumors. DFN-4 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
属性
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-8-10(6-7-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWLMZBMZKIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl acetate](/img/structure/B5750541.png)
![3-methyl-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5750544.png)

![4-ethyl-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5750560.png)

![N-(4-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5750575.png)




![4,5-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B5750621.png)

![benzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5750630.png)